It is stored at a temperature of 4 degrees Celsius .
N-methyl-1-(pyridin-4-yl)piperidin-4-amine is a heterocyclic compound characterized by the presence of both piperidine and pyridine rings. This compound is significant in medicinal chemistry due to its structural attributes, which are common in various pharmacologically active agents. It is identified by the chemical formula and has the CAS registry number 392330-66-4. The compound has been investigated for its potential applications as a ligand in biochemical assays and as a building block in the synthesis of complex organic molecules.
The synthesis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine typically involves several methods, primarily focusing on the alkylation of piperidine derivatives with pyridine derivatives. A common synthetic route includes:
The synthesis can be scaled for industrial production, employing batch or continuous flow processes that utilize automated systems for precise control over temperature, pressure, and reactant concentrations. The optimization of reaction conditions can significantly improve yield and purity.
N-methyl-1-(pyridin-4-yl)piperidin-4-amine features a piperidine ring substituted with a pyridine moiety at the 4-position. The molecular structure can be represented as follows:
The compound's molecular weight is approximately 188.27 g/mol. Its structural characteristics contribute to its biological activity, allowing it to interact effectively with various biological targets.
N-methyl-1-(pyridin-4-yl)piperidin-4-amine can undergo several types of chemical reactions, including:
The choice of reagents and conditions significantly influences the outcome of these reactions, affecting product yield and purity.
The molecular mechanism of action for N-methyl-1-(pyridin-4-yl)piperidin-4-amine involves its binding interactions with specific proteins or enzymes within biological systems. These interactions can modulate enzyme activity, influencing metabolic pathways and cellular functions:
N-methyl-1-(pyridin-4-yl)piperidin-4-amine is typically a solid at room temperature, with a melting point that varies depending on purity and crystallization methods.
The compound exhibits properties typical of amines and heterocyclic compounds, such as:
These properties make it suitable for further chemical modifications and applications in various fields.
N-methyl-1-(pyridin-4-yl)piperidin-4-amine has diverse applications across several scientific domains:
Piperidine-pyridine hybrid architectures represent privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles and favorable drug-like properties. The piperidine moiety provides a stable, semi-rigid framework that facilitates three-dimensional positioning of pharmacophoric elements, while the pyridine ring contributes to π-π stacking interactions and enhanced solubility through its basic nitrogen atom [5]. This molecular synergy enables target engagement across diverse biological systems, from viral enzymes to cellular receptors and microtubular networks. The specific 1-(pyridin-4-yl)piperidin-4-amine pattern in N-methyl-1-(pyridin-4-yl)piperidin-4-amine creates a spatially defined arrangement where the pyridine and piperidine nitrogens are separated by approximately 6-8 Å, a distance compatible with numerous biological targets' binding site geometries [7].
The hybridization strategy confers several pharmacological advantages: (1) Enhanced binding affinity through simultaneous interaction with complementary receptor subpockets; (2) Improved metabolic stability compared to simpler heterocyclic systems due to steric protection of metabolically vulnerable sites; (3) Tunable basicity through N-substitution (pKa modulation), which influences tissue distribution and target engagement; and (4) Conformational flexibility that enables adaptation to binding site topography while maintaining structural integrity [5]. These attributes are exemplified in clinically validated drug scaffolds, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment and microtubule-targeting anticancer agents [1] [2].
The hydrogen bonding capacity of the piperidin-4-amine nitrogen in N-methyl-1-(pyridin-4-yl)piperidin-4-amine provides a critical pharmacophoric element for target recognition. Molecular modeling studies of analogous compounds demonstrate that this amine typically forms bidentate hydrogen bonds with carbonyl oxygens or hydroxyl groups in enzyme active sites [3]. Simultaneously, the pyridine nitrogen can participate in coordinate bonds with metal ions or charge-assisted hydrogen bonding with acidic residues, creating a dual-point recognition motif. The ethylene linker between the piperidine and pyridine rings provides sufficient flexibility for optimal positioning while maintaining spatial orientation essential for bioactivity [7].
Table 3: Representative Piperidine-Pyridine Hybrid Scaffolds in Drug Discovery
Scaffold Type | Therapeutic Application | Target/Mechanism | Reference |
---|---|---|---|
Piperidin-4-yl-aminopyrimidines | HIV-1 treatment | Non-nucleoside reverse transcriptase inhibition | [1] |
Piperidin-4-amine linked pyrimidines | Anticancer agents | Tubulin polymerization inhibition | [2] |
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amines | Metabolic disorders | GPR119 agonism | [3] |
1-Pyridin-4-ylpiperidin-4-amines | Neurological disorders | Receptor modulation (predicted) | [5] |
N-alkylation of the piperidin-4-amine nitrogen in compounds structurally related to N-methyl-1-(pyridin-4-yl)piperidin-4-amine profoundly influences their pharmacological properties through electronic, steric, and conformational modifications. The methyl substitution in this specific compound exemplifies strategic optimization to balance basicity, steric occupancy, and metabolic stability. N-methylation reduces the basicity of the adjacent amine nitrogen compared to unsubstituted analogs, potentially enhancing membrane permeability by decreasing cationic character at physiological pH [3]. This modification also creates a stereoelectronic effect that influences the orientation of the lone electron pair, potentially altering hydrogen-bonding capacity with biological targets.
The steric impact of N-substituents extends beyond simple occupancy considerations. Research on structurally analogous GPR119 agonists demonstrates that N-trifluoromethyl installation dramatically enhances receptor affinity and selectivity while simultaneously improving the hERG inhibition profile compared to non-fluorinated alkyl groups [3]. Specifically, N-trifluoromethyl derivatives exhibited 5-10 fold greater potency than N-ethyl analogs in functional assays, attributed to favorable hydrophobic interactions and reduced basicity preventing off-target effects [3]. This exemplifies how strategic N-substitution can simultaneously optimize target engagement and safety parameters.
The electronic effects of N-alkyl groups significantly modulate receptor interactions. Piperidin-4-yl-aminopyrimidine derivatives with hydrophobic N-substituents (e.g., arylalkyl groups) demonstrated substantially improved antiviral activity against wild-type HIV-1, achieving single-digit nanomolar EC₅₀ values [1]. Molecular docking studies revealed that these substituents occupy a hydrophobic cleft in the reverse transcriptase non-nucleoside binding pocket, with binding affinity correlating with substituent length and hydrophobicity [1]. Similarly, in anticancer piperidin-4-amine derivatives, compounds with arylalkyl substituents on the piperidine nitrogen exhibited superior cytotoxicity against hepatic cancer cell lines (IC₅₀ = 1.92-5.2 μM) compared to unsubstituted analogs, attributed to enhanced membrane penetration and tubulin binding [2].
Table 4: Structure-Activity Relationship (SAR) of N-Substituents in Piperidin-4-amine Analogs
N-Substituent | Biological Activity | Potency Enhancement | Proposed Mechanism | |
---|---|---|---|---|
Unsubstituted (NH) | Baseline HIV inhibition | Reference | Hydrogen bonding | |
Methyl | Improved CNS penetration | 2-3 fold vs NH | Reduced basicity | [6] |
Trifluoromethyl | GPR119 agonism | 5-10 fold vs ethyl | Enhanced hydrophobicity, electron withdrawal | [3] |
Arylalkyl chains | Anticancer activity (HepG2) | IC₅₀ 1.92-5.2 μM | Tubulin binding site interaction | [2] |
Hydrophobic groups | HIV-1 reverse transcriptase inhibition | EC₅₀ single-digit nM | Hydrophobic pocket occupancy | [1] |
The development of N-methyl-1-(pyridin-4-yl)piperidin-4-amine reflects a century-long evolution in piperidine chemistry, beginning with simple natural product derivatives and progressing to rationally designed hybrid molecules. Early medicinal applications focused on naturally occurring piperidine alkaloids like piperine from black pepper (Piper nigrum), which provided foundational knowledge about the pharmacological potential of saturated nitrogen heterocycles [5]. Throughout the mid-20th century, synthetic efforts produced clinically impactful piperidine drugs including the antipsychotic melperone and analgesics such as meperidine, establishing the piperidine scaffold as a versatile framework for central nervous system modulation [5].
The strategic incorporation of pyridine rings into piperidine systems emerged in the 1980s-1990s as medicinal chemists sought to optimize pharmacokinetic properties and target selectivity. This period witnessed the development of pyridine-containing calcium channel blockers and antihistamines, demonstrating enhanced metabolic stability compared to their benzene-containing predecessors [5]. The specific structural motif combining piperidin-4-amine with pyridine substitution gained prominence with the discovery of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the early 2000s. Researchers systematically optimized lead compounds by introducing pyridyl substituents on the piperidine nitrogen, significantly improving antiviral potency against resistant strains [1].
Contemporary synthetic methodologies have dramatically accelerated the development of complex piperidine-pyridine hybrids like N-methyl-1-(pyridin-4-yl)piperidin-4-amine. Transition metal-catalyzed hydrogenation techniques developed by Beller and others enable stereoselective synthesis of multi-substituted piperidines from pyridine precursors under milder conditions than classical methods [5]. Palladium-catalyzed coupling-hydrogenation cascades permit efficient construction of quaternary centers adjacent to piperidine nitrogens, while ruthenium and iridium complexes facilitate asymmetric hydrogenation for enantiomerically pure pharmacophores [5]. These advancements address historical synthetic challenges in piperidine chemistry, particularly the stereocontrol issues that previously limited access to specific diastereomers with optimized biological activity.
Table 5: Historical Milestones in Piperidine-Pyridine Drug Development
Time Period | Key Developments | Representative Compounds | Impact | |
---|---|---|---|---|
Early 20th century | Isolation of piperidine alkaloids | Piperine from Piper nigrum | Foundation of structural knowledge | [5] |
1950s-1970s | Synthetic CNS-active piperidines | Meperidine, haloperidol | Established therapeutic utility | [5] |
1980s-1990s | Pyridine-containing cardiovascular drugs | Nicardipine, cetirizine | Improved selectivity and metabolism | [5] |
Early 2000s | Piperidinyl-pyrimidine HIV inhibitors | Etravirine derivatives | NNRTIs for resistant HIV strains | [1] |
2010s-present | Stereoselective synthesis methods | All-cis-fluoropiperidines | Access to complex diastereomers | [5] |
The structural evolution toward N-methyl-1-(pyridin-4-yl)piperidin-4-amine represents a convergence of three critical design principles: (1) Retention of the hydrogen-bonding capacity through the piperidin-4-amine moiety; (2) Incorporation of the pyridine ring as a bioisostere for phenyl groups to improve solubility and metabolic stability; and (3) Strategic N-methylation to optimize steric and electronic properties for target engagement. This progression from simple natural products to rationally designed hybrids exemplifies the sophistication of contemporary scaffold-hopping strategies in medicinal chemistry [5] [7]. Current research focuses on further structural diversification through introduction of fluorinated substituents, spirocyclic constraints, and heterocyclic extensions to address emerging challenges in drug resistance and selectivity [3] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1